Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate
Description
Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate is a carbamate-protected amine featuring a cyclobutane ring with trans-configuration at the 2-position. This compound is structurally characterized by two tert-butoxycarbonyl (Boc) groups: one directly attached to the cyclobutyl nitrogen and another on the adjacent amino group. The Boc groups serve as protective moieties, enhancing stability during synthetic processes, particularly in peptide and macrocycle synthesis . Its trans-cyclobutyl configuration introduces unique steric and electronic properties, influencing reactivity and conformational preferences compared to cis analogs or larger ring systems (e.g., cyclohexyl derivatives).
Properties
Molecular Formula |
C14H26N2O4 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
tert-butyl N-[(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]carbamate |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-9-7-8-10(9)16-12(18)20-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,15,17)(H,16,18)/t9-,10-/m0/s1 |
InChI Key |
OKNXKZYFYNBRHV-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate typically involves the selective protection of amino groups on cyclobutyl derivatives using tert-butoxycarbonyl (Boc) protecting groups. The Boc group is widely employed in organic synthesis for its stability under neutral and basic conditions and ease of removal under acidic conditions.
The compound contains two Boc-protected amino groups, indicating a strategy involving:
- Starting from a cyclobutyl diamine or amino alcohol derivative.
- Sequential or simultaneous Boc protection of the amino groups.
- Control of stereochemistry to obtain the trans isomer.
Specific Synthetic Routes
Boc Protection of Cyclobutyl Amines
One common approach is the reaction of trans-2-aminocyclobutylamine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. This reaction selectively protects the amino groups to yield the bis-Boc carbamate derivative.
The general reaction scheme is:
$$
\text{trans-2-(amino)cyclobutylamine} + 2 \ \text{Boc}_2\text{O} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}
$$
The reaction is typically carried out in an organic solvent such as dichloromethane or ethyl acetate at low temperatures to control reaction selectivity and minimize side reactions.
Use of N-Boc Protected Cyclobutyl Amines as Starting Materials
Alternatively, the synthesis may start from N-Boc-protected cyclobutyl amines, which undergo further Boc protection on the second amino group. This stepwise protection allows better control over the stereochemistry and purity of the final compound.
Example Preparation from Literature and Patents
While specific literature on this compound is limited, analogous compounds and related Boc-protection methods provide insight:
The patent CN102020589B describes the preparation of t-butyl carbamate derivatives via Boc protection of amino acids and subsequent condensation reactions. Although focused on lacosamide intermediates, the methodology of Boc protection and amide coupling is relevant.
The mild deprotection of Boc groups using oxalyl chloride/methanol systems reported in RSC Advances (2020) indicates the stability and reactivity of Boc-protected compounds under various conditions, indirectly supporting the synthetic approaches for Boc-protected cyclobutyl amines.
Commercial suppliers such as VulcanChem and Aladdin Scientific provide this compound with purity ≥97%, indicating established synthetic protocols for research-scale preparation.
Data Table: Key Parameters in Preparation
Summary of Research Findings and Practical Notes
The preparation of this compound relies on well-established Boc protection chemistry applied to cyclobutyl amines.
The compound is typically synthesized via reaction of trans-2-aminocyclobutylamine derivatives with di-tert-butyl dicarbonate in the presence of a base and an organic solvent, under mild temperature conditions.
Purity levels of ≥97% are achievable, suitable for research and intermediate use in pharmaceutical synthesis.
The stereochemical integrity (trans configuration) is maintained throughout the synthesis.
The compound serves as a valuable intermediate in complex organic and peptide syntheses due to the protective Boc groups.
While specific detailed synthetic protocols for this exact compound are proprietary or limited in public literature, analogous methods from patents and supplier data provide a reliable framework for its preparation.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones, while reduction results in the formation of alcohols or amines.
Scientific Research Applications
Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate is an organic compound with a molecular weight of approximately 257.35 g/mol. It is characterized by a unique structure featuring a tert-butyl group and a carbamate functional group attached to a cyclobutane ring. The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.
Reactivity
The reactivity of this compound is due to its functional groups. The carbamate group is susceptible to hydrolysis under acidic or basic conditions, which leads to the release of carbon dioxide and the corresponding amine. The tert-butoxycarbonyl (Boc) group can be deprotected using reagents like oxalyl chloride in methanol, yielding good-to-excellent yields of deprotected products.
Synthesis
The synthesis of this compound typically involves several steps.
Applications
this compound has potential applications in pharmaceutical development as a building block. A tert-butyl carbamate derivative can be applied as a synthetic intermediate of lacosamide .
Structural comparisons
The following table highlights compounds sharing structural features with this compound:
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Tert-butyl (trans-3-(hydroxymethyl)cyclobutyl)carbamate | Hydroxymethyl group instead of Boc | Potential for different biological activity due to hydroxymethyl substitution |
| Tert-butyl N-[trans-4-(methanesulfonyloxy)methyl]cyclohexylcarbamate | Sulfonate group addition | May enhance solubility and bioavailability |
| Tert-butyl (trans-3-(aminomethyl)cyclobutyl)carbamate | Aminomethyl instead of Boc | Increased reactivity due to amino group presence |
| Tert-butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate | Cyclobutane structure with hydroxymethyl group | May influence both its chemical behavior and biological interactions uniquely compared to similar compounds |
Mechanism of Action
The mechanism of action of tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The compound can be deprotected under mild acidic conditions, releasing the free amine and tert-butyl alcohol. The molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate the removal of the protecting group .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tert-butyl Carbamates
Functional Group and Reactivity Analysis
- Dual Boc Protection: The target compound’s dual Boc groups provide exceptional stability against nucleophiles and acids compared to analogs with single Boc or unprotected amines (e.g., methylamino in ).
- Cyclobutyl vs. Cyclohexyl Rings : The cyclobutyl ring’s strain (~110 kJ/mol ring strain) confers higher reactivity in ring-opening or functionalization reactions compared to the relaxed cyclohexyl system in macrocyclic analogs .
- Aminoethyl vs. Hydroxyethyl Side Chains: The aminoethyl group in introduces a reactive primary amine, enabling conjugation or crosslinking, whereas the hydroxyethyl group in enhances solubility but limits covalent reactivity.
Stereochemical and Conformational Effects
- Trans vs. Cis Configuration: The trans-configuration in the target compound positions the Boc groups on opposite faces of the cyclobutane ring, minimizing steric clashes compared to cis analogs (e.g., "tert-Butyl (cis-3-(methylamino)cyclobutyl)carbamate" ). This spatial arrangement may optimize binding in biological targets or catalytic processes.
- Macrocyclic Conformational Rigidity : The cyclohexyl-containing macrocycle in exhibits restricted conformational mobility, contrasting with the smaller, more flexible cyclobutyl system.
Biological Activity
Tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 201.26 g/mol
- Structural Features : Contains a tert-butyl group, a carbamate functional group, and a cyclobutane ring, which contribute to its unique chemical reactivity and biological interactions.
This compound exhibits several biological activities that can be categorized as follows:
- Antioxidant Activity : Preliminary studies suggest that the compound may reduce oxidative stress markers in various cell lines.
- Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. For instance, related carbamate derivatives have demonstrated the ability to inhibit β-secretase and acetylcholinesterase activities, thereby preventing Aβ aggregation and neurotoxicity .
In Vitro Studies
In vitro experiments have been conducted to evaluate the efficacy of this compound. Key findings include:
- Cell Viability Assays : The compound exhibited a dose-dependent increase in cell viability in astrocyte cultures treated with Aβ 1-42. However, the protective effect was moderate, suggesting that while it may provide some neuroprotection, further optimization of its structure could enhance efficacy .
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 50 |
| 10 | 65 |
| 50 | 75 |
| 100 | 85 |
Case Studies
Several case studies highlight the biological relevance of similar compounds:
- Neuroprotective Properties : A study demonstrated that a derivative with similar structural features had a significant impact on reducing neuronal death in models of neurodegeneration .
- Cytokine Modulation : Compounds with similar functionalities were observed to modulate cytokine levels (e.g., TNF-α), which are critical in inflammatory responses associated with neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl N-[trans-2-(tert-butoxycarbonylamino)cyclobutyl]carbamate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For cyclobutyl carbamates, a trans-selective approach may employ ring-opening of epoxides or stereospecific alkylation. For example, iodolactamization (as seen in tert-butyl carbamate intermediates) can achieve stereocontrol . Optimize yields by controlling temperature (0–25°C), using anhydrous solvents (THF, DCM), and employing catalysts like DMAP for carbamate formation. Monitor progress via TLC or LC-MS to terminate reactions at >90% conversion .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm trans configuration via coupling constants (J = 6–8 Hz for trans cyclobutyl protons) and carbamate carbonyl signals (δ ~150-155 ppm in 13C). LC-MS (ESI+) verifies molecular weight (e.g., [M+H]+ ~340–360 g/mol). X-ray crystallography resolves absolute stereochemistry, critical for drug intermediate applications . For purity, employ HPLC with C18 columns (ACN/H2O gradient) .
Q. What precautions are necessary for safe handling and storage?
- Methodological Answer : Despite some SDS indicating low hazards , assume potential respiratory sensitization. Use fume hoods, PPE (nitrile gloves, lab coat), and P95 respirators during synthesis . Store at 2–8°C under nitrogen to prevent hydrolysis. Avoid prolonged exposure to light or moisture, which can degrade the carbamate group .
Advanced Research Questions
Q. How does the trans configuration influence reactivity in nucleophilic substitutions?
- Methodological Answer : The trans cyclobutyl ring imposes steric hindrance, slowing SN2 reactions at the carbamate nitrogen. In contrast, cis isomers may facilitate ring strain-driven reactivity. Compare kinetics using DFT calculations (e.g., Gaussian software) to model transition states. Experimentally, track substitution rates with HSQC NMR or competitive reactions with benzyl bromide .
Q. How to resolve conflicting stability data under acidic/basic conditions?
- Methodological Answer : Discrepancies in SDS stability reports may arise from substituent effects. Systematically test stability by incubating the compound in buffers (pH 1–12) at 25–40°C. Monitor degradation via UPLC-MS every 24 hours. For acid-sensitive conditions, use scavengers like 2,6-lutidine; for base sensitivity, employ low-temperature saponification (e.g., –20°C in THF/NaOH) .
Q. How to minimize side reactions in multi-step syntheses?
- Methodological Answer : Competing ring-opening (e.g., via β-elimination) can occur under basic conditions. Mitigate this by using mild bases (K2CO3 vs. NaOH) and polar aprotic solvents (DMF). For carbamate decomposition, add stabilizing agents like BHT (0.1% w/w). Use in situ IR to detect intermediates and adjust reaction time dynamically .
Data Contradiction Analysis
Q. How to evaluate conflicting safety data for carbamate derivatives?
- Methodological Answer : While some SDS classify the compound as non-hazardous , others recommend stringent controls . Perform in vitro toxicity assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to validate safety. Cross-reference with PubChem data and prioritize studies using OECD guidelines. For lab handling, default to stricter protocols (e.g., double-gloving) until empirical data confirms low risk .
Applications in Drug Development
Q. What role does this compound play in medicinal chemistry?
- Methodological Answer : As a bifunctional building block, it serves as a precursor for protease inhibitors or kinase-targeting drugs. For example, trans-cyclobutyl carbamates enhance rigidity in peptidomimetics, improving target binding (e.g., CCR2 antagonists ). Incorporate into fragment-based drug design (FBDD) libraries via Suzuki-Miyaura couplings at the cyclobutyl position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
